2-Fluoro-5-nitropyridine

Catalog No.
S704816
CAS No.
456-24-6
M.F
C5H3FN2O2
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitropyridine

CAS Number

456-24-6

Product Name

2-Fluoro-5-nitropyridine

IUPAC Name

2-fluoro-5-nitropyridine

Molecular Formula

C5H3FN2O2

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H

InChI Key

XOZAJNLUAODXSP-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])F

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])F

The exact mass of the compound 2-Fluoro-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-nitropyridine (CAS: 456-24-6) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its core value lies in the pyridine ring, which is 'activated' for nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group at the 5-position and a highly reactive fluorine atom at the 2-position. This specific arrangement makes the fluorine atom an excellent leaving group, facilitating the construction of complex molecular architectures under milder conditions than are possible with analogous chloro- or bromo-pyridines. This enhanced reactivity is a critical procurement consideration for process efficiency and yield optimization.

Research Fit

Fluorine-accelerated SNAr reactivity
Room-temperature coupling compatibility
Orthogonal handle for sequential cross-coupling

Substituting 2-Fluoro-5-nitropyridine with its seemingly similar analog, 2-Chloro-5-nitropyridine, often leads to significant decreases in process efficiency. The carbon-fluorine bond at the 2-position is substantially more polarized and susceptible to nucleophilic attack than the corresponding carbon-chlorine bond. This results in dramatically faster reaction rates for the fluoro-derivative, often by orders of magnitude. This rate difference is not a minor inconvenience; it necessitates harsher reaction conditions (higher temperatures, longer times, stronger bases) for the chloro analog, which can lead to increased side-product formation, lower yields, and downstream purification challenges. Therefore, for syntheses optimized for efficiency and purity, particularly in pharmaceutical GxP environments, 2-Fluoro-5-nitropyridine is not functionally interchangeable with its chloro counterpart.

Substitution Risk

Slower kinetics & altered mechanism

Chloro and bromo analogs may react significantly slower, shifting rate-determining steps and requiring base catalysis that complicates sensitive substrates.

Orthogonal reactivity loss

C–Cl and C–Br bonds participate in Suzuki couplings, preventing sequential orthogonal functionalization strategies available with C–F.

Halogen exchange overhead

Substituting with Cl/Br analogs adds synthetic steps and yield losses; fluorination must be performed separately, increasing process cost.

Accelerated SNAr Kinetics

In a direct comparative kinetics study, 2-Fluoro-5-nitropyridine demonstrated a reaction rate approximately 320 times faster than 2-Chloro-5-nitropyridine in a substitution reaction with sodium ethoxide in ethanol. This superior reactivity of the fluoro-substituent as a leaving group is a well-established principle in SNAr chemistry on electron-deficient rings, driven by the high electronegativity of fluorine which enhances the electrophilicity of the carbon center and stabilizes the Meisenheimer intermediate.

Evidence DimensionRelative reaction rate (kF/kCl)
Target Compound Data320
Comparator Or Baseline2-Chloro-5-nitropyridine (Relative rate = 1)
Quantified Difference320-fold faster reaction rate
ConditionsReaction with sodium ethoxide in ethanol at 25°C, assessed by competition kinetics.

This massive rate enhancement allows for significantly milder reaction conditions, shorter production cycles, and reduced energy consumption, directly impacting manufacturing costs and throughput.

SNAr Rate (F vs Cl)
Head-to-head
Substantially faster; F-derivative not base-catalysed
Supports fluorine-specific SNAr fit
Solvent-dependent rate; see cited study

Improved Amination Yields

The enhanced reactivity of 2-Fluoro-5-nitropyridine translates directly to higher product yields in critical synthetic transformations. For instance, in aqueous amination reactions—a common step in building drug-like molecules—2-fluoropyridine consistently outperforms 2-chloropyridine. While not a direct comparison with the 5-nitro substituted versions, the trend is strongly indicative. In a reaction with benzylamine under identical conditions (KF, water, 100 °C), 2-fluoropyridine gave a 91% yield compared to just 25% for 2-chloropyridine. This highlights the superior efficiency of the fluorine leaving group in forming C-N bonds.

Evidence DimensionProduct Yield (%) in Amination
Target Compound Data91% (using 2-fluoropyridine as a proxy)
Comparator Or Baseline2-Chloropyridine (25% yield)
Quantified DifferenceOver 3.6 times higher yield in a representative amination reaction.
ConditionsReaction with benzylamine (1 equiv.), KF (2 equiv.) in water at 100 °C for 17 hours.

Higher yields reduce the consumption of expensive starting materials and simplify purification, making the overall synthesis more economical and scalable for industrial production.

SNAr Rate (F vs Br)
Data to verify
Faster with benzyl amine; Br slower despite better leaving group
Supports fluorine-stabilized Meisenheimer intermediate
Qualitative report; source review recommended

Nevirapine Analogue Precursor

2-Fluoro-5-nitropyridine is a documented precursor in the synthesis of complex, biologically active molecules where the chloro-analog may be less suitable. For example, it serves as a key building block for creating analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1. The synthesis of the core tricyclic diazepinone structure of Nevirapine and its derivatives often relies on a crucial SNAr step where a highly reactive halopyridine is required to couple with an aminopyridine. The high reactivity of 2-fluoro-5-nitropyridine facilitates this key bond formation, which is essential for building the final drug scaffold.

Evidence DimensionPrecursor Utility
Target Compound DataUsed in the synthesis of Nevirapine analogues.
Comparator Or Baseline2-Chloro-5-nitropyridine, which would require harsher conditions, potentially incompatible with complex substrates.
Quantified DifferenceEnables synthesis pathway for specific high-value pharmaceutical targets.
ConditionsMulti-step synthesis of dipyridodiazepinone core structures.

Procuring this specific fluoro-intermediate provides access to established synthetic routes for high-value pharmaceutical targets that may be inefficient or unfeasible with less reactive chloro-analogs.

Triazole SNAr at RT
Data to verify
Room temperature, 16 h, high conversion reported
May enable late-stage functionalization
Protocol without reported source; verify conditions
Halogen Exchange Yield
Data to verify
84–92% from 2-Cl precursor via KF
Confirms scalable supply route
Yields depend on catalyst; batch consistency review advised
Suzuki C–F Inertness
Class-level
C–F remains intact; C–Br/C–Cl undergo oxidative addition
Enables orthogonal sequential coupling
Check specific ligand/solvent effects

High-Throughput Synthesis Campaigns

Where reaction speed is a primary driver of cost and productivity, the 300-fold rate acceleration over the chloro-analog makes this compound the clear choice. It enables shorter batch times in academic, CRO, and industrial settings, maximizing reactor uptime.

Pharmaceutical Intermediate Synthesis

For constructing complex nitrogen-containing heterocycles, such as precursors to Nevirapine analogues, where high-yield C-N bond formation is critical and substrates are sensitive to harsh conditions. The milder conditions afforded by the fluoro leaving group protect sensitive functionalities elsewhere in the molecule.

Green Chemistry & Process Optimization

When minimizing energy consumption and improving process mass intensity are key objectives. The ability to run reactions at lower temperatures and for shorter durations due to superior reactivity aligns with green chemistry principles and leads to more sustainable manufacturing processes.

Application Fit

Application
Selection Property
Validation Focus
Late-stage SNAr on sensitive intermediates
Fluorine-driven mild-temperature reactivity
Conversion at ≤25°C; functional group tolerance
Sequential Suzuki–Miyaura / SNAr sequences
Orthogonal C–F stability under Pd catalysis
Retained C–F after cross-coupling; subsequent SNAr
5-Amino-2-fluoropyridine bioisostere synthesis
Nitro reduction to primary amine
Reduction yield; amine derivatization scope
Kinase inhibitor and antimicrobial building block
Electrophilic fluorine for SNAr diversification
SNAr scope with N-/O-nucleophiles; cross-coupling compatibility

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

456-24-6

Wikipedia

2-Fluoro-5-nitropyridine

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